7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
7-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. Its molecular formula is C₁₃H₁₄BClFN₂O₂, with a molecular weight of 296.53 g/mol. The compound features a 1,3,2-dioxaborolane group at the 4-position of the indazole core, along with chlorine and fluorine substituents at the 7- and 6-positions, respectively. This structural configuration makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H15BClFN2O2 |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C13H15BClFN2O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)10(15)11-7(8)6-17-18-11/h5-6H,1-4H3,(H,17,18) |
InChI Key |
RAKAGINEVLTXFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=NN3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Fluoro-Chloro Aniline Derivatives
Starting with 3-fluoro-2-chloroaniline, bromination using N-bromosuccinimide (NBS) in acetonitrile at -10–10°C introduces a bromine atom at the 4-position. This step achieves high regioselectivity due to the directing effects of the amino group. The reaction is quenched with sodium bisulfite to eliminate excess brominating agents, yielding 4-bromo-3-fluoro-2-chloroaniline with reported yields exceeding 85%.
Cyclization to Form the Indazole Core
The brominated aniline undergoes cyclization using isoamyl nitrite in toluene at 80–130°C. Acetic acid catalyzes the formation of the indazole ring, producing 7-chloro-6-fluoro-4-bromo-1H-indazole. This step typically achieves yields of 77–81% after hydrolysis with potassium carbonate or sodium hydroxide.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 80–100°C | 70–85% | High selectivity, scalable |
| Lithium-Mediated | n-Hexyllithium, B(OMe)₃ | -70°C | 75–82% | Metal-free, avoids palladium residues |
The Miyaura method is preferred for industrial-scale production due to its robustness, while the lithium-mediated route suits applications requiring high-purity products.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Tetrahydrofuran (THF) and dioxane are optimal for borylation due to their ability to stabilize reactive intermediates. Lower temperatures (-70°C) in lithium-mediated reactions minimize side reactions, whereas Miyaura borylation requires elevated temperatures for catalytic activity.
Purification Techniques
Chromatography or recrystallization from heptane/ethyl acetate mixtures isolates the final product. Impurities such as dehalogenated byproducts are removed via aqueous washes at pH 7.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of the KRAS G12C mutant, which is implicated in various cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related indazole-boronate esters is provided below, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substitution Patterns
Key Comparative Insights
- Halogen Effects: The target compound’s 7-chloro-6-fluoro substitution introduces both steric and electronic effects. Chlorine’s moderate electron-withdrawing nature and fluorine’s high electronegativity may enhance the reactivity of the boronate group in cross-coupling reactions compared to mono-halogenated analogs like 4-chloro- or 6-chloro derivatives .
Functional Group Positioning :
- Electron-Donating vs. This contrasts with the electron-withdrawing halogens in the target compound .
Biological Activity
7-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that incorporates both halogen substituents and a boronic ester group. This unique structure enhances its potential in medicinal chemistry and organic synthesis. While specific biological activities of this compound are not extensively documented, its structural analogs have shown promising therapeutic effects.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C13H16BFN2O2
- Molecular Weight : 262.09 g/mol
- CAS Number : 885698-71-5
The presence of the boronic ester group is particularly significant as it allows for participation in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in complex organic molecules .
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Contains a phenolic group | Potential drug development targeting various diseases |
| 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indazole | Similar indazole framework | Potentially useful in medicinal applications |
| 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indazole | Contains both chloro and fluoro groups | Enhanced reactivity in cross-coupling reactions |
Case Studies and Research Findings
Research has indicated that compounds similar to 7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indazole possess significant antiprotozoal properties. For example:
- Study on Antiprotozoal Activity : A study evaluating various indazole derivatives found that certain compounds exhibited IC50 values lower than one micromolar against Giardia intestinalis and Trichomonas vaginalis, suggesting high potency compared to traditional treatments like metronidazole .
- Inhibition of COX-2 : Selected indazole derivatives showed promising results in inhibiting COX-2 at concentrations as low as 10 µM. This inhibition may have beneficial implications for treating infections like those caused by Entamoeba histolytica .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated anilines. For example, 3-chloro-4-fluoroaniline is converted to 7-chloro-6-fluoro-2-aminobenzothiazole via condensation with thiourea, followed by refluxing with chloroacetyl chloride to form intermediates. Key characterization techniques include:
- IR spectroscopy for functional groups (e.g., NH stretching at ~3450 cm⁻¹, C=O at ~1637 cm⁻¹) .
- 1H-NMR to confirm substituents (e.g., singlet at 8.4 ppm for NH groups in CDCl₃) .
- Suzuki-Miyaura coupling to introduce the boronate ester group, using Pd catalysts and optimized conditions for aryl halide coupling .
Q. How is the boronate ester moiety in this compound utilized in cross-coupling reactions?
- Methodological Answer : The tetramethyl-dioxaborolane group enables palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to form carbon-carbon bonds. For example:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
- Reaction conditions : Base (e.g., Na₂CO₃), 80–100°C, inert atmosphere.
- Yield optimization : Monitoring via TLC and purification via column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding).
- 19F-NMR : To resolve fluorinated positions (e.g., δ -107 ppm for fluorinated indazoles) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound, and what contradictions exist in experimental vs. modeled data?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock) to simulate binding to target enzymes (e.g., kinases or proteases). Compare with experimental IC₅₀ values .
- Contradiction analysis : Discrepancies may arise from solvation effects or protein flexibility. For example, predicted binding poses (e.g., "purple" vs. "red" in docking visualizations) may not align with in vitro activity due to dynamic interactions .
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving bulky boronate esters?
- Methodological Answer :
- Catalyst optimization : Use Buchwald-Hartwig ligands (e.g., XPhos) for steric hindrance mitigation.
- Solvent effects : Switch to DMF or DMSO for better solubility of aryl halides.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 h conventional) .
Q. How do substituent effects (Cl, F, boronate) influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Hydrolytic stability : Test in buffered solutions (pH 1–13) via HPLC. Boronate esters degrade faster in acidic conditions (pH < 4) due to protonation of the leaving group.
- Fluorine impact : Electron-withdrawing F enhances stability in basic media (pH > 10) by reducing nucleophilic attack .
Q. What are the challenges in analyzing contradictory biological activity data across studies?
- Methodological Answer :
- Standardize assays : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HeLa).
- Control variables : Assess batch-to-batch purity via elemental analysis and LC-MS.
- Meta-analysis : Use tools like RevMan to quantify heterogeneity (e.g., I² statistic >50% indicates significant variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
